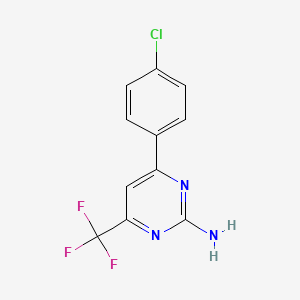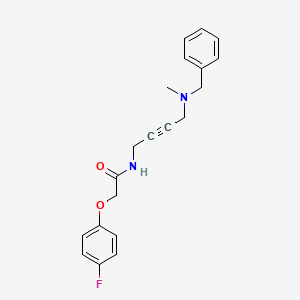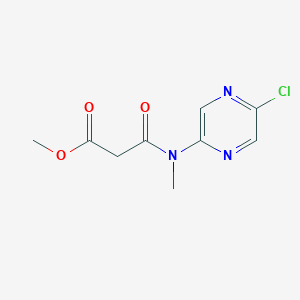![molecular formula C21H26N6O3 B2768177 1-(2-乙氧基乙基)-3,9-二甲基-7-(4-甲基苯基)-1,4-二氢-[1,2,4]三唑并[3,4-f]嘧啶-6,8(7H,9H)-二酮 CAS No. 919029-10-0](/img/structure/B2768177.png)
1-(2-乙氧基乙基)-3,9-二甲基-7-(4-甲基苯基)-1,4-二氢-[1,2,4]三唑并[3,4-f]嘧啶-6,8(7H,9H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of [1,2,4]triazino[3,4-f]purine, which is a type of purine. Purines are biologically significant and are found in many biological compounds such as DNA, RNA, and ATP . The ethoxyethyl, dimethyl, and methylbenzyl groups attached to the purine ring could potentially alter its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine ring system with the attached ethoxyethyl, dimethyl, and methylbenzyl groups. These groups could potentially influence the compound’s reactivity, polarity, and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The purine ring system is aromatic and relatively stable, but the attached groups could potentially be sites of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the ethoxyethyl, dimethyl, and methylbenzyl groups could influence its solubility, melting point, and other properties .科学研究应用
Drug Discovery and Development
The compound’s unique structure and properties make it a potential candidate for drug discovery. Researchers can explore its interactions with biological receptors, especially through hydrogen bonding and dipole interactions. By modifying its chemical structure, scientists may design novel derivatives with enhanced pharmacological activity. Potential applications include antimicrobial agents, antifungal drugs, anti-inflammatory compounds, antioxidants, analgesics, and anticancer agents .
Fluorescent Probes and Imaging Agents
Fluorescent probes play a crucial role in biomedical research. The compound’s fluorescence properties could be harnessed to develop imaging agents for disease diagnosis and theranostics. Researchers can explore its use as a “turn-on” probe to detect specific cellular targets, such as fibrillar aggregates associated with Parkinson’s disease. Additionally, its long-wavelength emission may enable in vivo applications .
Materials Science and Organic Catalysts
Due to its N–C–S linkage, the compound has applications beyond pharmaceuticals. It can serve as an organic catalyst or be incorporated into materials for various purposes. Researchers may investigate its role in materials science, including optoelectronic devices, sensors, and catalysis. Its unique structure offers opportunities for designing functional materials .
Biological Studies and Clinical Translation
Understanding the compound’s interactions with biomolecules (e.g., enzymes, DNAs/RNAs, lipids, carbohydrates) is essential. Researchers can use it as a tool to study biological processes. Its user-friendly synthesis and versatile applications make it valuable for basic biological studies. Moreover, insights gained from research may eventually lead to clinical applications .
Agrochemistry and Agrochemicals
The compound’s heterocyclic nature makes it relevant in agrochemical research. Scientists can explore its potential as an agrochemical agent, such as pesticides or herbicides. By optimizing its structure, they may develop environmentally friendly solutions for crop protection and soil health .
Functional Materials for Biomedical Devices
Researchers can investigate the compound’s compatibility with biomedical devices. Its unique properties may contribute to the development of biosensors, drug delivery systems, or tissue engineering scaffolds. By tailoring its structure, scientists can create materials that interact favorably with biological systems .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(2-ethoxyethyl)-3,9-dimethyl-7-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-5-30-11-10-27-20-22-18-17(25(20)12-15(3)23-27)19(28)26(21(29)24(18)4)13-16-8-6-14(2)7-9-16/h6-9H,5,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUUIWQVJHECPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyethyl)-3,9-dimethyl-7-[(4-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2768096.png)
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2768097.png)
![3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2768098.png)

![N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2768101.png)

![2-morpholino-7-phenyl-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2768104.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2768108.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B2768114.png)
![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)
![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)
